1-(2-Methoxyphenyl)quinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-15(18)11-6-2-3-7-12(11)17/h2-10H,1H3 |
InChI Key |
HHXNCTSRLOGZFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methoxyphenyl Quinazolin 4 1h One and Derivatives
Classical Approaches for Quinazolinone Ring System Formation
The foundational methods for constructing the quinazolinone ring system have been established for over a century and typically involve the condensation of anthranilic acid derivatives. These classical approaches, while often requiring harsh conditions, are robust and still find application.
One of the earliest methods is the Niementowski quinazolinone synthesis , which involves the thermal condensation of anthranilic acid with amides. To form N-substituted quinazolinones like the target compound, a substituted anthranilic acid would be required. A related and widely used approach involves heating ortho-amino benzoic acids with primary amines and a dehydrating agent such as phosphorus trichloride, a method developed by Grimmel. evitachem.com Another classical route starts from isatoic anhydride (B1165640), which upon reaction with an appropriate amine and subsequent cyclization, yields the quinazolinone core. For instance, the condensation of furylacryloyl chloride with anthranilic acid produces a benzoxazinone (B8607429) intermediate, which can then react with an amine to form the corresponding quinazolinone derivative. ptfarm.pl
These methods generally rely on the formation of an amidine intermediate followed by an intramolecular cyclization to build the pyrimidine (B1678525) ring onto the initial benzene (B151609) ring of the anthranilic acid derivative. While effective, they often suffer from drawbacks such as high reaction temperatures, limited substrate scope, and the use of stoichiometric, corrosive reagents.
Modern Green Chemistry Syntheses of Quinazolinone Analogues
In response to the environmental impact of classical synthetic methods, significant effort has been directed toward developing "green" alternatives for quinazolinone synthesis. These approaches prioritize the use of non-toxic solvents, renewable starting materials, energy efficiency, and waste reduction. magnusconferences.com
Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times and improving yields. nih.gov For example, phosphotungstic acid has been used as a green catalyst for the synthesis of spiro and cyclized quinazolinones under microwave irradiation in solvent-free conditions, affording excellent yields in minutes. researchgate.net
The use of green solvents is another cornerstone of this approach. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed for the two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. researchgate.net Bio-based solvents like eucalyptol (B1671775) have also proven effective for synthesizing quinazolinethione analogues, where the product can often be isolated by simple filtration, minimizing the need for chromatography. nih.gov Water has also been utilized as a solvent for the multicomponent synthesis of 2-aryl quinazolinones from isatoic anhydrides, amines, and benzylic alcohols, driven by a π-benzylpalladium(II) system. researchgate.net
Furthermore, catalyst-free methods that rely on thermal activation represent a simple and economically viable green strategy. One such protocol involves the one-pot condensation of isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol, using sodium hypochlorite (B82951) (NaOCl) as an oxidant, to produce 2-substituted quinazolin-4(3H)-ones in good to excellent yields.
| Method | Catalyst/Solvent | Key Features |
| Microwave Irradiation | Phosphotungstic Acid / Solvent-free | Rapid reaction times, excellent yields. researchgate.net |
| Deep Eutectic Solvents | Choline Chloride:Urea | Green, recyclable solvent system. researchgate.net |
| Bio-based Solvents | Eucalyptol | Sustainable solvent, simple product isolation. nih.gov |
| Catalyst-free Condensation | Ethanol / NaOCl | Simple, economical, and avoids heavy metal catalysts. |
Catalytic and Metal-Free Cyclization Strategies
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of quinazolinones has benefited immensely from both transition-metal-catalyzed and metal-free cyclization strategies.
Metal-Catalyzed Cyclizations: Transition metals like copper, palladium, iron, and manganese are widely used to construct the quinazolinone scaffold. mdpi.comnih.gov
Copper Catalysis: Copper is a versatile and inexpensive catalyst for these transformations. It can facilitate cascade reactions, such as the synthesis of N-substituted quinazolinones from anthranilamides using dicumyl peroxide (DCP) as both a methyl source and an oxidant. mdpi.com Copper catalysts are also effective in the reaction of 2-halobenzamides with nitriles and in the aerobic oxidative cyclization of 2-arylindoles with amines. organic-chemistry.org A copper-catalyzed three-component annulation of anilines, primary amines, and formaldehyde (B43269) has been developed for the direct synthesis of quinazolinones. acs.org
Palladium Catalysis: Palladium catalysts are often used for cross-coupling reactions followed by cyclization. For example, palladium can catalyze the three-component oxidative coupling of anthracene (B1667546) amide with an isocyanate and an aryl boronic acid to yield 2,3-disubstituted quinazolinones. mdpi.com
Iron and Manganese Catalysis: Iron, an earth-abundant metal, has been used to catalyze the synthesis of quinazolines from 2-alkylamino N-H ketimines via sp³ C-H oxidation. nih.gov Manganese(I) complexes have been shown to catalyze the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides. nih.gov
Metal-Free Cyclizations: Concerns about the cost and toxicity of residual metals in pharmaceutical compounds have spurred the development of metal-free synthetic routes.
Organocatalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) can catalyze the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding conditions, offering a rapid and waste-free protocol. nih.gov Basic organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to promote the oxidative cyclization of 2-fluorobenzaldehydes with 2-aminopyridines. nih.gov
Oxidative Cyclization: An unprecedented metal-free synthesis of fused quinazolinones from N-pyridylindoles has been achieved using an oxidizing system of (diacetoxyiodo)benzene (B116549) and K₂S₂O₈. nih.govacs.org Similarly, (NH₄)₂S₂O₈ can mediate the intramolecular oxidative cyclization of 2-aminobenzamides to form fused polycyclic quinazolinones under mild conditions. chemistryviews.org
Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative, avoiding bulk chemical oxidants. A K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been successfully performed in an undivided electrolytic cell without any transition metal or base. nih.gov
| Strategy | Catalyst/Reagent | Starting Materials | Key Feature |
| Copper Catalysis | Cu(OAc)₂ | Anthranilamides, DCP | Tandem N-methylation and cyclization. mdpi.com |
| Palladium Catalysis | Pd Catalyst | Anthracene amide, isocyanate, aryl boronic acid | Three-component oxidative coupling. mdpi.com |
| Organocatalysis | p-TSA | Anthranilamide, aldehydes | Solvent-free mechanochemical synthesis. nih.gov |
| Oxidative Cyclization | (NH₄)₂S₂O₈ | 2-Aminobenzamides | Metal-free intramolecular C-N bond formation. chemistryviews.org |
| Electrosynthesis | K₂S₂O₈ / Electrolysis | 2-Aminobenzamides, alcohols | Avoids transition metals and bulk oxidants. nih.gov |
Novel Annulation and Multicomponent Reactions for Quinazolinone Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov
A prominent example is the Ugi four-component reaction (Ugi-4CR) . One approach to polycyclic quinazolinones involves an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a palladium-catalyzed intramolecular N-arylation to complete the annulation. nih.govacs.org This strategy allows for the concise synthesis of complex quinazolinone derivatives that would otherwise require lengthy, linear sequences. acs.org
Novel annulation reactions that form multiple bonds in a concerted or cascade fashion are also powerful tools. A copper-catalyzed oxidative multicomponent annulation has been developed for the direct synthesis of quinazolinones from simple anilines, primary amines, and formaldehyde. This reaction proceeds via the formation of three C-N bonds and one C-C bond in a single pot, releasing only water as a byproduct. acs.org Such methods are highly atom-economical and offer practical access to a wide range of functionalized quinazolinones. acs.org
Another innovative metal-free approach involves the cyclization of 2-aminoacetophenones with isocyanates or isothiocyanates. frontiersin.org While the reaction with isothiocyanates proceeds directly, the reaction with isocyanates requires a base-mediated intramolecular cyclization of an intermediate to afford the final 4-methylene-quinazolinone products. frontiersin.org These novel strategies highlight the ongoing efforts to create more efficient and versatile pathways for assembling the quinazolinone core.
Structural Elucidation and Advanced Characterization
Spectroscopic Confirmation of 1-(2-Methoxyphenyl)quinazolin-4(1H)-one and Analogues
Spectroscopic techniques are instrumental in providing detailed information about the molecular framework of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
For instance, in the ¹H NMR spectrum of the analogous compound 2-phenylquinazolin-4(3H)-one , the protons of the quinazolinone ring system typically appear in the aromatic region, with the proton at position 5 (H-5) often being the most deshielded and appearing as a doublet of doublets around δ 8.13 ppm. The remaining aromatic protons of the quinazolinone and the phenyl ring would be expected to resonate between δ 7.44 and 7.81 ppm. amazonaws.com
In the case of This compound , the protons of the 2-methoxyphenyl group would introduce additional signals. The methoxy (B1213986) group (-OCH₃) protons would be expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The four protons of the ortho-substituted phenyl ring would likely exhibit complex splitting patterns in the aromatic region.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For quinazolinone analogues, the carbonyl carbon (C-4) is characteristically found downfield, often around δ 160-168 ppm. mdpi.comrsc.org The C-2 carbon's chemical shift is also a key indicator of the substitution pattern. In 2-phenylquinazolin-4(3H)-one , the C-2 carbon appears around δ 152.8 ppm. amazonaws.com The carbons of the fused benzene (B151609) ring and the N-phenyl substituent typically resonate in the range of δ 120-150 ppm. amazonaws.commdpi.com For This compound , the methoxy carbon would be expected to have a chemical shift around δ 55-56 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Quinazolinone Aromatic-H | ~ 7.4 - 8.2 | m |
| 2-Methoxyphenyl Aromatic-H | ~ 6.9 - 7.6 | m |
| -OCH₃ | ~ 3.8 - 4.0 | s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C-4) | ~ 161.0 |
| C-2 | ~ 146.4 |
| Quinazolinone Aromatic-C | ~ 122 - 148 |
| 2-Methoxyphenyl Aromatic-C | ~ 112 - 158 |
| -OCH₃ | ~ 55.6 |
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of a quinazolinone derivative is characterized by several key absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group is typically observed in the region of 1650-1700 cm⁻¹. mdpi.com The C=N stretching vibration of the quinazoline (B50416) ring usually appears around 1600-1630 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O-C stretching of the methoxy group would be expected in the region of 1250-1000 cm⁻¹.
Characteristic IR Absorption Bands for Quinazolinone Analogues
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O | Stretching | 1650 - 1700 | mdpi.com |
| C=N | Stretching | 1600 - 1630 | mdpi.com |
| Aromatic C-H | Stretching | > 3000 | amazonaws.com |
| C-O-C (ether) | Stretching | 1250 - 1000 | nih.gov |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For This compound , the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (C₁₅H₁₂N₂O₂ = 252.27 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the methoxy group or cleavage of the bond between the two aromatic rings. For example, in the mass spectrum of the related compound 7-methoxy-1,2-diphenylquinazolin-4(1H)-one , a molecular ion peak [M+H]⁺ was observed at m/z 313.1331, consistent with its molecular formula. rsc.org
Crystallographic Analysis for Definitive Structural Assignment (e.g., X-ray Diffraction)
While spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction analysis offers an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
In a hypothetical crystal structure of This compound , the dihedral angle between the quinazolinone ring and the 2-methoxyphenyl ring would be a key structural parameter. Intermolecular interactions, such as hydrogen bonding and π-π stacking, would also play a significant role in the crystal packing.
Crystallographic Data for an Analogous Quinazolinone Derivative (1,2-diphenylquinazolin-4(1H)-one)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | rsc.org |
| Space Group | P-1 | rsc.org |
| a (Å) | 8.624(3) | rsc.org |
| b (Å) | 8.992(3) | rsc.org |
| c (Å) | 13.312(4) | rsc.org |
| α (°) | 92.425(5) | rsc.org |
| β (°) | 103.464(5) | rsc.org |
| γ (°) | 118.016(4) | rsc.org |
| Volume (ų) | 872.4(5) | rsc.org |
Biological and Pharmacological Investigations in Pre Clinical Models
Anticancer Activity Studies
The journey to validate 1-(2-Methoxyphenyl)quinazolin-4(1H)-one and its related compounds as viable anticancer agents has been centered on rigorous laboratory investigations. These studies aim to delineate the structure-activity relationships that govern their efficacy.
In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines
The initial evaluation of the anticancer potential of this compound and its analogs involves determining their cytotoxicity against various human cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which measures the compound's potency in inhibiting cell growth.
Research has consistently shown that the nature and position of substituents on the quinazoline (B50416) ring system are critical determinants of pharmacological activity. nih.gov The presence of a methoxy (B1213986) group at the ortho position of the N-1 phenyl ring is a characteristic feature in many of the more active derivatives.
A study focusing on novel quinazolinone derivatives fused with imidazolone (B8795221) revealed their anticancer activities against a panel of cell lines including cervical (HeLa), breast (MCF-7), leukemia (HL-60), and hepatocellular carcinoma (HepG2). nih.gov Similarly, other research has demonstrated that certain 2-substituted quinazolin-4(3H)-ones exhibit moderate antiproliferative potency against various cell lines. mdpi.com
The following interactive table presents representative data on the in vitro cytotoxicity of selected derivatives against different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected this compound Derivatives
| Compound/Derivative | MCF-7 (Breast) | A2780 (Ovarian) | HepG2 (Liver) | A549 (Lung) |
|---|---|---|---|---|
| Derivative 2j | 3.79 | - | - | - |
| Derivative 3j | 0.20 | - | - | - |
| Derivative 3a | - | 3.00 | - | - |
| Derivative 3g | - | 0.14 | - | - |
| Lapatinib (Control) | 5.9 | 12.11 | - | - |
Data sourced from a study on quinazolin-4(3H)-one derivatives. nih.gov
Cellular Mechanistic Studies of Antineoplastic Action
To elucidate how these compounds exert their anticancer effects, researchers have investigated their influence on fundamental cellular processes that are often dysregulated in cancer.
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. mdpi.com Many quinazoline derivatives have been shown to induce apoptosis in cancer cells. mdpi.comnih.gov For instance, a novel series of 4-anilinoquinazolines were identified as potent inducers of apoptosis. acs.org
Studies have shown that treatment with these compounds leads to the activation of caspases, key enzymes in the apoptotic pathway. acs.org Furthermore, some derivatives have been found to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the cellular balance towards cell death. nih.gov The investigation of novel quinazoline-sulfonamide hybrids demonstrated their ability to mediate apoptosis and arrest cell cycle growth. nih.gov
The uncontrolled proliferation of cancer cells is often due to a dysregulated cell cycle. Several quinazoline derivatives have been found to interfere with this process, causing cell cycle arrest at specific phases. nih.gov This prevents cancer cells from dividing and proliferating.
For example, a study on quinazolin-4-one derivatives showed that a lead compound induced apoptosis and arrested cell growth at the G2/M phase in HepG2 liver cancer cells. sci-hub.se This effect is often linked to the inhibition of key regulatory proteins of the cell cycle.
Molecular Target Engagement and Enzyme Inhibition
Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for the development of more selective and potent drugs.
Protein kinases are key regulators of cell signaling pathways and are frequently mutated or overexpressed in cancer, making them prime therapeutic targets. nih.gov The quinazoline scaffold is a well-established framework for designing kinase inhibitors. nih.gov
Derivatives of this compound have been investigated for their ability to inhibit a range of kinases, including:
Epidermal Growth Factor Receptor (EGFR): A key driver of tumor growth in many cancers. nih.govnih.gov
Human Epidermal Growth Factor Receptor 2 (HER2): Another important receptor tyrosine kinase in breast cancer and other malignancies. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors. sci-hub.secancer.gov
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. nih.gov
A study on quinazolin-4(3H)-one derivatives showed that several compounds exhibited potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov Another study focused on developing dual inhibitors of EGFR and VEGFR-2, highlighting the multi-targeted potential of this class of compounds. cancer.gov Novel 2-sulfanylquinazolin-4(3H)-one derivatives have also been explored as multi-kinase inhibitors. mdpi.com
The following interactive table summarizes the kinase inhibitory activity of representative quinazolin-4(3H)-one derivatives.
Table 2: Kinase Inhibitory Activity (IC50 in µM) of Representative Quinazolin-4(3H)-one Derivatives
| Compound | CDK2 | HER2 | EGFR | VEGFR-2 |
|---|---|---|---|---|
| 2i | 0.173 | 0.128 | 0.097 | - |
| 3i | 0.177 | 0.065 | 0.181 | - |
| Imatinib (Control) | 0.131 | - | - | - |
| Lapatinib (Control) | - | 0.061 | - | - |
| Erlotinib (Control) | - | - | 0.056 | - |
Data sourced from a study on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. nih.gov
DNA Gyrase and Topoisomerase Inhibition
The quinazolinone scaffold is related to quinolones, which are known to function as topoisomerase enzyme inhibitors in bacteria by inducing chromosome fragmentation. nih.gov Certain quinazolin-4(3H)-one derivatives have been specifically investigated as antimicrobial agents that target the DNA gyrase enzyme. mdpi.com For instance, some quinazolinediones, which are structurally related to fluoroquinolones, are recognized as a class of antibacterial agents. nih.gov While these findings establish the potential of the quinazolinone core to inhibit bacterial topoisomerases, no studies were identified that specifically evaluate the DNA gyrase or topoisomerase inhibitory activity of this compound.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the DNA repair process and a significant target for anticancer therapies. nih.gov The quinazolin-4(1H)-one structure is considered a foundational scaffold for the development of PARP inhibitors. nih.govnih.gov Structure-activity relationship studies on related quinazoline-2,4(1H,3H)-dione derivatives have indicated that various substituents can lead to potent PARP-1 inhibition, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov These studies underscore the potential of the quinazolinone class as PARP inhibitors, although specific inhibitory data for this compound against PARP is not documented in the available literature.
In Vivo Antitumor Efficacy in Non-Human Animal Models
The anticancer potential of quinazoline derivatives has been demonstrated in vivo. For example, certain compounds from this class have shown significant tumor growth inhibition in murine tumor models. nih.gov In one study, a specific quinazolin-4(3H)-one derivative was tested in breast cancer xenograft models and showed antitumor activity without causing apparent toxicity or loss of body weight. nih.gov These examples highlight the therapeutic potential of the quinazolinone scaffold in oncology. Nevertheless, there are no specific reports on the in vivo antitumor efficacy of this compound in any animal models.
Antimicrobial Activity Assessments
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria
The quinazolin-4(3H)-one nucleus is a well-established pharmacophore associated with antibacterial properties. nih.govnuu.uznih.gov Numerous studies have reported the synthesis of quinazolinone derivatives and their subsequent evaluation against a spectrum of bacteria. For example, certain 6-substituted 3(H)-quinazolin-4-ones have shown notable activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli. nuu.uz In some cases, the conjugation of quinazolinone compounds with silver nanoparticles has been shown to enhance their antibacterial efficacy against multidrug-resistant bacteria, including E. coli, Streptococcus pyogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Despite this broad activity for the compound class, specific data on the antibacterial spectrum of this compound is absent from the reviewed sources.
Antifungal Efficacy Against Pathogenic Fungi
In addition to antibacterial action, the quinazolinone scaffold has been investigated for its antifungal properties. nih.gov Screenings of newly synthesized quinazolin-4(3H)-one derivatives have been conducted against various pathogenic fungi, including yeast strains like Candida albicans and Candida tropicalis, and other fungi such as Aspergillus niger. mdpi.com However, while some derivatives show promise, others have been found to be inactive against pathogenic fungi like C. albicans. nuu.uz There is no specific information available regarding the antifungal efficacy of this compound.
Mechanistic Insights into Antimicrobial Action
No specific studies on the mechanistic insights into the antimicrobial action of this compound were found in the available scientific literature.
Anti-inflammatory Potential
In Vitro Assays for Anti-inflammatory Markers
No data from in vitro assays for anti-inflammatory markers for this compound are available.
In Vivo (Non-Human) Models of Inflammation
There are no published studies on the effects of this compound in in vivo non-human models of inflammation.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
No research detailing the inhibitory activity of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes could be located.
Enzyme Modulation and Receptor Antagonism
Tyrosinase Inhibition Studies
There are no available tyrosinase inhibition studies for this compound.
Alpha-Glucosidase Inhibition Kinetics
Alpha-glucosidase is a crucial enzyme in carbohydrate digestion, and its inhibition is a key strategy in managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov The quinazolin-4(3H)-one skeleton is recognized as a potent scaffold for α-glucosidase inhibitors. researchgate.net Studies on various derivatives have demonstrated significant inhibitory activity, often hundreds of times more potent than the standard drug, acarbose. researchgate.net
For instance, a series of 2-arylquinazolin-4(3H)-ones showed IC50 values ranging from 0.3 µM to 117.9 µM against yeast α-glucosidase, compared to an IC50 of 840 µM for acarbose. researchgate.net Kinetic studies on the most active of these compounds revealed competitive and non-competitive modes of inhibition. nih.govresearchgate.net Similarly, other quinazolinone derivatives have been designed and synthesized, with some showing competitive inhibition kinetics toward the enzyme. nih.gov
While the quinazolinone core is established as a pharmacophore for α-glucosidase inhibition, specific kinetic data for this compound are not prominently available in the reviewed literature. The activity is highly dependent on the substitution pattern on the quinazolinone and phenyl rings. nih.govresearchgate.net
Glucokinase Activation and Metabolic Modulation
Glucokinase plays a pivotal role in glucose homeostasis by catalyzing glucose phosphorylation, primarily in the pancreas and liver. Its activation is a therapeutic strategy for type 2 diabetes. Despite the extensive investigation of quinazolinones in metabolic disorders, particularly as α-glucosidase inhibitors, specific research detailing the activity of this compound as a glucokinase activator or its direct metabolic modulation through this pathway could not be found in the available literature.
Carbonic Anhydrase II Inhibition
Carbonic anhydrase II (CA-II) is a ubiquitous zinc-containing enzyme involved in numerous physiological processes, and its inhibition is a therapeutic target for conditions like glaucoma. researchgate.netnih.gov The quinazolinone scaffold has been explored for its potential to inhibit carbonic anhydrases. nih.govtandfonline.com
Studies on a series of 3-amino-2-phenyl-quinazolin-4(3H)-one derivatives revealed moderate to significant inhibition against human carbonic anhydrase-II (hCA-II). nih.gov The inhibitory potential was found to be highly dependent on the substituent on the phenyl ring. nih.gov For example, a derivative with a methoxy group at the para-position of the phenyl ring showed measurable inhibitory activity. Kinetic studies of related active compounds confirmed a competitive mode of inhibition. researchgate.netnih.gov However, a separate study investigating different quinazolinone derivatives for anticonvulsant activity suggested that their predicted binding to carbonic anhydrase II was unstable, questioning it as a primary mechanism for those specific compounds. nih.gov
Table 2: Carbonic Anhydrase II Inhibition by a Related Quinazolinone Derivative
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3-Amino-2-(4-methoxyphenyl)quinazolin-4(3H)-one | hCA-II | 59.6 |
Data sourced from a study on quinazolinone derivatives as CA-II inhibitors. nih.gov
Specific inhibitory data and kinetic parameters for this compound against CA-II are not available in the reviewed scientific literature.
Other Pre-clinical Pharmacological Activities
Anticonvulsant Properties in Animal Models
The quinazolin-4(3H)-one ring system has long been associated with central nervous system activity, stemming from the historical use of methaqualone as a sedative-hypnotic. nih.govnih.gov This has prompted continued research into new derivatives for anticonvulsant properties with improved safety profiles. nih.gov
Pre-clinical evaluations are commonly performed using in vivo rodent models, such as the pentylenetetrazole (PTZ)-induced seizure model, which assesses a compound's ability to prevent or delay the onset of seizures. nih.gov Studies on various 2,3-disubstituted quinazolin-4(3H)-one derivatives have demonstrated potential anticonvulsant activity in such models, with some compounds showing protection comparable to standard drugs like diazepam. nih.govnih.gov The mechanism for some derivatives is thought to involve positive allosteric modulation of the GABA-A receptor. nih.gov While the quinazolinone class is a subject of interest for anticonvulsant research, specific studies evaluating this compound in animal models of epilepsy were not identified.
Antioxidant Capacity Evaluation
The antioxidant potential of quinazolinone derivatives has been assessed using various in vitro methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov These evaluations help to understand the structure-activity relationships that govern antioxidant capacity.
Research on a series of 2-phenylquinazolin-4(3H)-ones has provided key insights. It was determined that for a compound in this class to possess significant antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is required, particularly in the ortho or para position relative to another substituent like a methoxy group or a second hydroxyl. nih.gov Derivatives with two hydroxyl groups in the ortho position were found to be the most potent antioxidants and also exhibited metal-chelating properties. nih.gov
Given that this compound possesses a methoxy group but lacks a hydroxyl substituent on its phenyl ring, its intrinsic antioxidant capacity is predicted to be low based on these established structure-activity relationships. nih.gov Direct experimental evaluation of its antioxidant capacity was not found in the reviewed literature.
Preclinical Investigations into the Antimalarial Potential of this compound Remain Undisclosed
Despite the broad interest in quinazolinone derivatives as a source of potential new antimalarial agents, specific preclinical data on the efficacy of the compound This compound is not publicly available in the current scientific literature. Extensive searches for research detailing the in vitro or in vivo antimalarial activity of this particular molecule have not yielded any specific results.
The quinazolinone scaffold is a well-recognized pharmacophore in medicinal chemistry, with various analogues demonstrating a wide range of biological activities, including promising antimalarial effects. nih.govomicsonline.orgnih.gov Research in this area has been spurred by the urgent need for new therapeutics to combat the growing threat of drug-resistant malaria parasites. omicsonline.org
Studies on quinazolinone derivatives have often focused on the synthesis and evaluation of a series of related compounds to establish structure-activity relationships (SAR). acs.orgacs.org These investigations typically involve modifying substituents at different positions of the quinazolinone ring system to optimize potency and other pharmacological properties. For instance, research has been conducted on 2,3-disubstituted-4(3H)-quinazolinones and other variations, which have shown significant antimalarial activity in preclinical models, such as those using Plasmodium berghei in mice. nih.govomicsonline.org
While the synthesis of a related isomer, 3-(2-Methoxyphenyl)quinazolin-4(3H)-one, has been reported, its biological evaluation for antimalarial activity was not described in the available literature. The focus of much of the published research is on identifying lead compounds from larger libraries of quinazolinone analogues and exploring their potential through systematic modifications.
Therefore, without specific studies on this compound, no data on its antimalarial efficacy, such as its half-maximal inhibitory concentration (IC50) against Plasmodium species or its effectiveness in animal models, can be provided. The scientific community awaits focused research to elucidate the potential, if any, of this specific chemical entity in the fight against malaria.
Structure Activity Relationship Sar of 1 2 Methoxyphenyl Quinazolin 4 1h One Derivatives
Influence of Substituent Modifications on Biological Potency
The biological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The introduction of various functional groups at positions 2, 6, 7, and 8 of the quinazoline (B50416) ring can modulate activity, selectivity, and pharmacokinetic properties.
For instance, studies on related quinazolinone series have demonstrated that substitutions on the benzene (B151609) ring of the quinazoline nucleus significantly impact their therapeutic potential. Electron-withdrawing groups at specific positions have been shown to enhance anti-inflammatory effects. nih.gov In the context of anticancer activity, the introduction of an iodine atom at the C-6 position has been explored in various 2,3-disubstituted quinazolin-4(3H)-ones, with some derivatives showing potent cytotoxicity against several cancer cell lines. researchgate.net
In a series of 2,6-disubstituted (3H)-quinazolin-4-ones developed as negative allosteric modulators (NAMs) of the mGlu7 receptor, modifications at the C-6 position were critical. While various heterocyclic moieties introduced at C-6 resulted in inactive compounds, the presence of a specifically substituted phenyl ring was found to be essential for activity. vulcanchem.com Similarly, for antibacterial applications, the nature of the substituent on the phenyl ring attached to the quinazolinone scaffold exerts a significant influence on the antibacterial profile. nih.gov
| Compound | Core Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| 6-Bromo-substituted quinazolinone | -Br at C-6 | Potent anti-inflammatory activity | nih.gov |
| 6-Iodo-quinazolinone derivatives | -I at C-6 | Broad-spectrum antitumor activity | researchgate.net |
| 7-Chloro-quinazolinone derivatives | -Cl at C-7 | Enhanced anti-inflammatory effect | nih.gov |
| 2-Aryl-substituted quinazolines | Aryl group at C-2 | Moderate antiproliferative potency | nih.gov |
Stereochemical Impact on Pharmacological Profile
The three-dimensional arrangement of atoms in 1-(2-methoxyphenyl)quinazolin-4(1H)-one derivatives plays a pivotal role in their interaction with biological targets. The ortho-methoxy group on the N-1 phenyl ring is particularly significant. This substitution can create steric hindrance, restricting the rotation around the N1-C(phenyl) bond. This conformational rigidity can be advantageous, locking the molecule into a bioactive conformation that fits optimally into a receptor's binding site.
Optimization of the Peripheral Moiety (e.g., 2-Methoxyphenyl) for Enhanced Activity
The 2-methoxyphenyl group is a key pharmacophoric element whose modification can fine-tune the biological activity of the parent compound. The position of the methoxy (B1213986) group—whether ortho, meta, or para—is a critical determinant of potency and selectivity.
For example, in the development of antitumor agents, derivatives such as 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one have been reported, indicating that a para-methoxyphenyl moiety can be favorable for this activity. nih.gov In a separate study on antioxidant properties, researchers synthesized a series of 2-phenylquinazolin-4(3H)-one derivatives with various substitutions on the phenyl ring. They found that for significant antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring was necessary. nih.gov Specifically, a derivative with a hydroxyl group at the ortho position (2-hydroxyphenyl) showed notable activity. The combination of a hydroxyl and a methoxy group, as seen in 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one, also resulted in potent antioxidant properties. nih.govmdpi.com This suggests that for certain biological targets, modifying the 2-methoxyphenyl group of the parent compound to a 2-hydroxyphenyl or a 2-hydroxy-methoxyphenyl group could enhance efficacy.
The introduction of an additional linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity, offering another avenue for optimization. nih.gov
| Compound Analogue Structure | Modification | Resulting Activity/Property | Reference |
|---|---|---|---|
| 2-(2-Hydroxyphenyl)quinazolin-4(3H)-one | -OCH₃ at C2 of phenyl replaced with -OH | Notable antioxidant activity | mdpi.com |
| 2-(2-Hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one | Addition of -OH to the methoxyphenyl ring | Potent antioxidant activity | nih.govmdpi.com |
| 3-(4-Methoxyphenyl)quinazolin-4(3H)-one derivatives | Isomer with methoxy at para-position and substitution at N-3 | Antitumor properties | nih.gov |
| (E)-2-(4-hydroxystyryl)quinazolin-4(3H)-one | Ethylene linker between core and phenolic ring | Increased antioxidant activity | nih.gov |
Pharmacophore Elucidation from SAR Data
Based on the collective SAR data from this compound and its analogues, a general pharmacophore model can be proposed. A pharmacophore defines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target.
The key features of the quinazolinone pharmacophore generally include:
A Hydrogen Bond Acceptor: The carbonyl group at the C-4 position is a crucial hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The fused benzene ring of the quinazoline core provides a large hydrophobic surface for van der Waals or π-π stacking interactions.
A Planar System: The bicyclic quinazoline ring system is largely planar, which is often a requirement for intercalation with DNA or fitting into planar binding sites of enzymes. nih.gov
A Tunable N-1 Substituent: The 1-(2-methoxyphenyl) group serves as a critical recognition element. The ortho-methoxy group acts as a hydrogen bond acceptor and its position dictates the stereochemistry, influencing binding affinity. The phenyl ring itself contributes to hydrophobic interactions.
Modifications across different studies highlight the importance of specific substitutions for different activities. For antiproliferative activity, a basic side chain attached to a 2-methoxyphenyl substituted quinazoline was found to be effective. nih.gov For antioxidant activity, the addition of a hydrogen-donating hydroxyl group to the phenyl ring is critical. nih.gov For mGlu7 modulation, the specific angular orientation of the aromatic rings is key. vulcanchem.com These findings collectively help in refining the pharmacophore model for designing new derivatives with enhanced and specific biological activities.
Computational and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. manipal.edu This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For the general class of quinazolinones, docking studies have been instrumental in elucidating interactions with various enzymes and receptors, such as EGFR, VEGFR-2, and COX. nih.govrsc.org
Binding Mode Analysis within Active Sites
Analysis of binding modes reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between a ligand and the amino acid residues of a protein's active site. For many quinazolinone derivatives, the quinazolinone ring itself often participates in crucial hydrogen bonding interactions. semanticscholar.org However, no published studies detail the specific binding mode or key interacting residues for 1-(2-Methoxyphenyl)quinazolin-4(1H)-one with any biological target.
Prediction of Binding Affinities
Docking programs calculate a score that estimates the binding affinity (e.g., in kcal/mol), which helps in ranking potential drug candidates. Lower scores typically indicate a more favorable binding interaction. While binding affinities have been predicted for numerous quinazolinone compounds against various targets, there is no available data reporting the predicted binding affinities for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex and to observe the dynamic nature of their interactions, offering a more realistic representation than static docking poses. researchgate.net
Conformational Stability of Compound-Receptor Complexes
The stability of a ligand-protein complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD). A stable RMSD plot over time suggests that the ligand remains securely bound within the active site. researchgate.net Without initial docking studies to place this compound into a protein's active site, no subsequent MD simulations have been reported to assess its conformational stability.
Dynamic Behavior of Ligand-Protein Interactions
MD simulations allow researchers to monitor the persistence of interactions, like hydrogen bonds, throughout the simulation. The Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the protein upon ligand binding. researchgate.net There are currently no published MD simulation data to describe the dynamic behavior of interactions between this compound and any protein target.
Pharmacophore Modeling and Virtual Screening
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are often used as 3D queries to search large compound databases in a process called virtual screening to identify novel active compounds. waocp.org Pharmacophore models have been successfully developed for various classes of inhibitors based on the quinazoline (B50416) scaffold. waocp.org However, no studies have reported the development or use of a pharmacophore model based on the specific structure of this compound, nor has it been identified as a hit in virtual screening campaigns based on other pharmacophores. researchgate.net
Computational ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In silico ADME prediction is a critical step in modern drug discovery, used to evaluate the pharmacokinetic properties of potential drug candidates at an early stage. nih.gov These computational tools predict various parameters that determine the likely fate of a compound in the human body, helping to filter out candidates with poor drug-like properties before costly synthesis and testing. researchgate.netrjpbr.com
For quinazolinone derivatives, including structures like this compound, computational models can predict a range of ADME properties. mdpi.comnih.govfrontiersin.org These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters often include intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 enzymes. nih.govresearchgate.net Such studies on various quinazolinone scaffolds have shown that they generally possess favorable drug-like properties, although specific substitutions can significantly alter their ADME profiles. mdpi.comfrontiersin.org
Table 3: Predicted In Silico ADME Properties for a Representative Quinazolinone Compound
| ADME Parameter | Description | Predicted Outcome |
| Human Intestinal Absorption (%HIA) | Percentage of compound absorbed from the gut | High (>90%) |
| Caco-2 Permeability | A model for intestinal absorption | High |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | Low to Medium |
| P-glycoprotein (P-gp) Substrate | Likelihood of being an efflux pump substrate | No |
| CYP2D6 Inhibitor | Potential to inhibit a key metabolic enzyme | Yes/No |
| Hepatotoxicity | Potential to cause liver damage | Low/No |
This table presents a set of typical parameters and qualitative predictions found in in silico ADME studies of quinazolinone derivatives. researchgate.netmdpi.comnih.govfrontiersin.org
Chemical Modification and Derivatization Strategies
Synthesis of Novel 1-(2-Methoxyphenyl)quinazolin-4(1H)-one Analogues
The generation of novel analogues of this compound involves several established synthetic methodologies that allow for the introduction of a wide array of substituents onto the quinazolinone framework.
A primary route for synthesizing the quinazolinone core itself is the condensation of an appropriately substituted anthranilic acid or its derivatives, like isatoic anhydride (B1165640), with an amine. ekb.egtoho-u.ac.jp For instance, a multi-component reaction involving isatoic anhydride, an amine, and an aldehyde or alcohol can efficiently produce quinazolinone derivatives. toho-u.ac.jp By selecting different substituted reagents, a library of analogues can be created.
Another common strategy involves the modification of a pre-synthesized quinazolinone core. For example, functional groups can be introduced at various positions of the quinazolinone ring. A multi-step synthesis can start from anthranilic acid, which is first reacted with an acyl chloride (like butyryl chloride) to form an amide. This intermediate is then cyclized using acetic anhydride to yield a benzoxazin-4-one. nih.gov This benzoxazinone (B8607429) can be subsequently reacted with various amines to form diversely substituted quinazolinones. nih.gov Further modifications, such as bromination of the quinazolinone ring followed by reaction with nucleophiles like phenylhydrazine, allow for the attachment of different functional moieties. nih.gov
These synthetic approaches enable the introduction of various functional groups, leading to a diverse range of analogues. The table below illustrates potential synthetic strategies for creating novel analogues.
| Strategy | Starting Materials | Key Reagents/Conditions | Resulting Analogue Type | Reference |
| Multi-component Coupling | Isatoic anhydride, 2-methoxyaniline, various benzyl (B1604629) alcohols | Water-soluble palladium catalyst, water | 2-substituted-1-(2-methoxyphenyl)quinazolin-4(1H)-ones | toho-u.ac.jp |
| Condensation & Cyclization | Anthranilic acid, chloroacetyl chloride, various amines | Acetic anhydride, reflux | Fused quinazolinone derivatives | nih.gov |
| Post-synthesis Modification | 2-substituted-quinazolin-4(3H)-one | N-Bromosuccinimide (NBS), Phenylhydrazine, Acid Chlorides | Halogenated and hydrazide derivatives | nih.gov |
Hybridization of the Quinazolinone Core with Other Bioactive Heterocycles
Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better efficacy, or a dual mode of action. The quinazolinone scaffold is frequently hybridized with other biologically active heterocyclic rings.
One notable example is the fusion of a pyrazole (B372694) ring to the quinazolinone system. Starting from a 3-amino-quinazolinone derivative, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrazolo-quinazolinone structures. nih.gov For example, reacting a substituted benzoxazinone with hydrazine hydrate can yield fused pyrazolo[5,1-b]quinazolin-9(1H)-one derivatives. nih.gov Similarly, diazotized 3-(4-aminophenyl)-2-benzyl-quinazolinone can be reacted with active methylene (B1212753) compounds like acetylacetone (B45752) to form hydrazono intermediates, which are then cyclized with hydrazines to yield pyrazolyl-substituted quinazolinones. ekb.eg
Another hybridization strategy involves linking the quinazolinone core to a pyrimidine (B1678525) moiety. This can be achieved by reacting hydrazono-substituted quinazolinones with reagents that facilitate the formation of the pyrimidine ring. ekb.eg Furthermore, quinazolinone can be linked to phenolic compounds, which are known for their antioxidant properties, via a flexible thioacetohydrazone linker. mdpi.com This involves S-alkylation of a 2-mercapto-quinazolin-4(3H)-one with ethyl bromoacetate, conversion to the corresponding acetohydrazide, and finally condensation with various phenolic aldehydes. mdpi.com
The table below summarizes examples of hybrid molecules synthesized from a quinazolinone core.
| Hybrid Heterocycle | Synthetic Approach | Key Intermediates | Reference |
| Pyrazole | Cyclization of hydrazono-substituted quinazolinones | 3-Arylhydrazono quinazolinone derivatives | ekb.eg |
| Pyrazole (fused) | Reaction of benzoxazinone with hydrazine hydrate | 2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | nih.gov |
| Phenol | Condensation via a thioacetohydrazone linker | 2-Mercapto-acetohydrazide quinazolinone | mdpi.com |
Prodrug Design and Synthesis for Enhanced Delivery
Prodrug design is a critical strategy for overcoming pharmacokinetic challenges such as poor water solubility, limited bioavailability, or lack of tissue-specific targeting. For quinazolinone-based compounds, several prodrug strategies have been explored to enhance their therapeutic potential.
A specific and targeted prodrug approach involves designing a substrate for enzymes that are overexpressed in pathological tissues, such as tumors. nih.gov For example, a sulfated quinazolinone, 2-(2'-sulfooxyphenyl)-6-iodo-4-(3H)-quinazolinone, was designed as a prodrug to target the enzyme sulfatase 1 (SULF1), which is found on the surface of pancreatic cancer cells. nih.gov This prodrug is intended to be hydrolyzed by SULF1 at the tumor site, releasing the active, water-insoluble parent drug, which then precipitates on the cell surface. nih.gov This enzyme-mediated activation ensures targeted drug release and accumulation in the desired tissue.
More general prodrug strategies can also be applied to the quinazolinone scaffold to improve properties like solubility. These approaches often involve masking a key functional group with a promoiety that is cleaved in vivo. Examples include:
Esterification: Creating ester derivatives of hydroxylated quinazolinones to enhance lipophilicity or enable targeted delivery via esterases.
Glycosylation: Attaching sugar moieties to the quinazolinone core can significantly increase water solubility and potentially facilitate transport across biological membranes. nih.gov
Phosphorylation: Introducing a phosphate (B84403) group can create a highly water-soluble phosphate ester prodrug that is cleaved by alkaline phosphatases in vivo to release the active drug.
These strategies demonstrate the versatility of the prodrug approach in optimizing the delivery and efficacy of quinazolinone-based therapeutic agents.
Future Directions and Research Perspectives
Advancements in High-Throughput Screening for Novel Activities
High-Throughput Screening (HTS) is a critical component in the initial stages of drug discovery, enabling the rapid assessment of large libraries of chemical compounds for specific biological activities. In recent years, HTS technologies have evolved significantly, incorporating automation, miniaturization, and more sophisticated detection methods. For quinazolinone derivatives, these advancements are crucial for identifying novel therapeutic applications beyond their traditionally recognized roles.
Virtual screening, a computational counterpart to HTS, has become an indispensable tool. nih.gov It utilizes computational algorithms to predict the interaction of compounds with a biological target, thereby prioritizing molecules for experimental testing and reducing the time and cost associated with large-scale screening. nih.gov For instance, virtual screening has been employed to identify quinazolinone benzoates as promising candidates against Mycobacterium tuberculosis. mdpi.com
The integration of HTS with advanced cellular and molecular assays allows for the screening of quinazolinone libraries against a wider array of targets and disease models. This includes assays for antimicrobial, antifungal, anticancer, and anti-inflammatory activities. nih.govnih.gov The discovery of quinazolinone derivatives with activity against Pseudomonas aeruginosa biofilm formation highlights the power of modern screening approaches in identifying compounds with novel mechanisms of action. nih.gov Future HTS campaigns will likely leverage more complex, physiologically relevant models, such as 3D cell cultures and organoids, to better predict the in vivo efficacy of novel quinazolinone compounds.
A series of novel quinazolinone derivatives containing glycosides were designed, synthesized, and evaluated for their antibacterial activities. The results indicated that several of these compounds exhibited significant antibacterial properties. tandfonline.com
| Compound | Target Organism | EC50 (mg/L) | Inhibition Rate (%) at 100 mg/L |
| Compound 1 | Pseudomonas syringae pv. actinidiae (Psa) | 48.7 | - |
| Compound 15 | Pseudomonas syringae pv. actinidiae (Psa) | 45.6 | - |
| Compound 15 | Xanthomonas oryzae pv. oryzae (Xoo) | - | 79.3 |
| Compound 23 | Xanthomonas oryzae pv. oryzae (Xoo) | - | 77.1 |
| Thiodiazole copper (Reference) | Pseudomonas syringae pv. actinidiae (Psa) | 54.6 | - |
| Zinc thiazole (B1198619) (Reference) | Pseudomonas syringae pv. actinidiae (Psa) | 49.2 | - |
| Thiodiazole copper (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | - | 71.8 |
This table presents the antibacterial activity of selected quinazolinone derivatives. tandfonline.com
Application of Artificial Intelligence and Machine Learning in Quinazolinone Design
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug design and development. nih.gov These computational tools can analyze vast datasets to identify patterns and relationships that are not apparent to human researchers, thereby accelerating the design of novel molecules with desired properties. springernature.com
In the context of quinazolinone chemistry, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are frequently used to build QSAR models. nih.gov These models can predict the biological activity of new quinazolinone derivatives based on their chemical structure, guiding the synthesis of more potent compounds.
De Novo Drug Design: Generative AI models, a class of deep learning, can design entirely new molecules from scratch. youtube.com These models can be trained on existing libraries of active quinazolinone compounds to generate novel structures that are likely to be active against a specific target. chemrxiv.org This approach can lead to the discovery of compounds with unique scaffolds and improved properties.
Predicting Pharmacokinetic Properties: AI models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development.
Exploration of Undiscovered Biological Targets and Pathways
Quinazolinones are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.comnih.gov While many quinazolinone-based drugs target well-established proteins like kinases and receptors, there is a growing interest in identifying novel biological targets and pathways. nih.govnih.gov
The diverse pharmacological activities reported for quinazolinone derivatives—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—suggest that this scaffold can modulate multiple cellular processes. nih.govnih.gov For example, some quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. mdpi.com Others have demonstrated the ability to inhibit tubulin polymerization, a mechanism distinct from many established anticancer agents. nih.gov
Future research will focus on target deconvolution studies to identify the specific molecular targets responsible for the observed biological effects of novel quinazolinone compounds. This can be achieved through a combination of techniques, including:
Affinity chromatography: Using the quinazolinone compound as a bait to isolate its binding partners from cell lysates.
Proteomics and transcriptomics: Analyzing changes in protein and gene expression in cells treated with the compound to identify affected pathways.
Computational modeling: Docking the compound into the structures of potential target proteins to predict binding interactions.
The identification of new targets and pathways will not only provide a deeper understanding of the mechanism of action of quinazolinone derivatives but also open up new avenues for therapeutic intervention in a variety of diseases.
Rational Design of Multi-Targeted Quinazolinone Agents
Complex diseases such as cancer often involve multiple pathological pathways. nih.gov Consequently, drugs that act on a single target may have limited efficacy or be susceptible to the development of resistance. nih.gov Multi-targeted agents, which are designed to interact with several key targets simultaneously, offer a promising strategy to overcome these limitations. nih.govnih.gov
The quinazolinone scaffold is well-suited for the development of multi-targeted drugs due to its ability to be readily functionalized at multiple positions. mdpi.com This allows for the incorporation of different pharmacophoric features that can interact with distinct biological targets.
Recent research has demonstrated the successful rational design of multi-targeted quinazolinone derivatives. For example, quinazolinone-based compounds have been developed as multi-kinase inhibitors, simultaneously targeting key enzymes involved in cancer cell proliferation and angiogenesis, such as VEGFR-2, FGFR-1, and BRAF kinases. nih.gov Similarly, quinazoline (B50416) derivatives have been designed to act as potent inhibitors of both microtubule dynamics and multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and PDGFR-β. nih.gov
The design of these multi-targeted agents relies on a deep understanding of the structural biology of the target proteins and the application of computational modeling techniques to predict how a single molecule can effectively bind to multiple sites. nih.gov The development of such agents represents a significant step towards more effective and durable therapies for complex diseases.
| Compound Class | Targeted Kinases/Proteins | Therapeutic Area |
| Quinazolinone N-acetohydrazides | VEGFR-2, FGFR-1, BRAF | Cancer |
| Quinazoline-based agents | Microtubules, EGFR, VEGFR-2, PDGFR-β | Cancer |
| Dasatinib | Bcr-Abl, Src family kinases | Cancer |
| Bosutinib | Abl, Src | Cancer |
This table summarizes examples of rationally designed multi-targeted agents based on or related to the quinoline/quinazoline scaffold. nih.govnih.govwikipedia.org
Q & A
Q. Q1. What are the standard synthetic routes for 1-(2-Methoxyphenyl)quinazolin-4(1H)-one?
The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with primary amines or carbonyl-containing reagents. For example:
- Reaction Design : Refluxing anthranilic acid with 2-methoxyphenyl-substituted reagents in ethanol/acetic acid, followed by ice-water quenching and filtration (yields: 79–90%) .
- Retrosynthetic Strategy : Use of substituted amines (e.g., 2-methoxyaniline) with anthranilic acid and acylating agents (e.g., acetic anhydride or benzoyl chloride) to form the quinazolinone core .
- Key Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 6.8–8.2 ppm), IR (C=O stretch ~1680 cm), and mass spectrometry .
Advanced Synthetic Optimization
Q. Q2. How do substituents on the quinazolinone ring influence reaction yields and purity?
Substituents at the 2- and 3-positions significantly impact reactivity:
- Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents (e.g., 9h, 9k in ) increase reaction rates but may reduce solubility, requiring chromatographic purification. Yields for nitro derivatives reach 84–86% .
- Steric Effects : Bulky groups (e.g., 3,4-dichlorophenyl in 9l) necessitate extended reflux times (6–8 hours) and lower temperatures to avoid side products .
- Methodological Adjustments : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progression and optimize stoichiometry for high-purity products (>95%) .
Biological Activity Profiling
Q. Q3. What in vitro assays are used to evaluate the bioactivity of this compound derivatives?
- Antiviral Assays : Derivatives are tested against tobacco mosaic virus (TMV) via leaf-disk method. For example, a methoxy-substituted analog showed EC = 132.25 μg/mL, outperforming reference drug ningnanmycin .
- Receptor Binding : NMDA receptor antagonism is assessed via competitive binding assays using -MK-801. Derivatives like CP-465,022 () exhibit non-competitive inhibition at NR2C/D subunits .
- Anti-Inflammatory Screening : NF-κB and AP-1 transcriptional inhibition is measured using luciferase reporter assays in HEK293 cells .
Structural Analysis and Data Interpretation
Q. Q4. How are spectral contradictions resolved when characterizing quinazolinone derivatives?
- NMR Challenges : Overlapping aromatic signals (e.g., 2-methoxyphenyl vs. quinazolinone protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .
- Crystallographic Validation : X-ray diffraction (e.g., ) confirms dihedral angles between the methoxyphenyl and quinazolinone rings, resolving ambiguities in NOESY data .
- Mass Spectral Fragmentation : Characteristic cleavage patterns (e.g., loss of CO from the 4-one moiety at m/z [M-28]) help verify molecular integrity .
Mechanistic Studies and Structure-Activity Relationships (SAR)
Q. Q5. What structural features enhance the NMDA receptor antagonism of quinazolinone derivatives?
- Critical Substituents : The 2-methoxyphenyl group enhances lipophilicity and π-stacking with receptor residues, while a nitro group at the styryl position (e.g., compound 3 in ) improves binding affinity .
- Stereoelectronic Effects : Planar quinazolinone cores facilitate interaction with the receptor’s hydrophobic pocket, whereas bulky 3-substituents reduce activity by ~40% .
Experimental Design for Bioactivity Optimization
Q. Q6. How can researchers design derivatives to improve antiviral potency against TMV?
- Hybridization Strategies : Conjugation with 1,4-pentadien-3-one moieties () enhances membrane permeability and redox activity, critical for viral replication inhibition .
- Substituent Screening : Systematic variation of the methoxy group’s position (e.g., 2- vs. 4-methoxy) using molecular docking (AutoDock Vina) identifies optimal binding to TMV coat protein .
Safety and Handling Protocols
Q. Q7. What precautions are recommended for handling quinazolinone derivatives in the lab?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2). Avoid inhalation of fine powders (H335) via fume hoods .
- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal. Store compounds in amber vials at –20°C to prevent photodegradation .
Methodological Challenges in Scaling Reactions
Q. Q8. What are common pitfalls in scaling up quinazolinone synthesis, and how are they addressed?
- Exothermic Reactions : Gradual addition of acetic acid during cyclization prevents runaway reactions. Use jacketed reactors for temperature control .
- Purification Issues : Bulk recrystallization (ethanol/water) replaces column chromatography. For example, 9l () is purified via hot filtration, achieving >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
